![molecular formula C7H18N3O4P-2 B11724654 1-Amino-3-[(4-aminobutyl)amino]propyl phosphate](/img/structure/B11724654.png)
1-Amino-3-[(4-aminobutyl)amino]propyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-[(4-aminobutyl)amino]propyl phosphate is a compound that belongs to the class of polyamines. Polyamines are small cationic molecules that play crucial roles in cellular proliferation and various physiological functions . This compound is structurally characterized by the presence of amino groups and a phosphate group, making it a versatile molecule in biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-[(4-aminobutyl)amino]propyl phosphate typically involves the reaction of 1,3-diaminopropane with 4-aminobutylamine in the presence of a phosphorylating agent. The reaction conditions often include a solvent such as water or an organic solvent, and the process is carried out at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-[(4-aminobutyl)amino]propyl phosphate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups .
Scientific Research Applications
1-Amino-3-[(4-aminobutyl)amino]propyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-[(4-aminobutyl)amino]propyl phosphate involves its interaction with cellular polyamine transport systems. It can induce oxidative stress in mitochondria at low concentrations, leading to the activation of pro-apoptotic pathways. Additionally, it regulates cell proliferation by modulating the expression of proteins involved in polyamine biosynthesis and transport .
Comparison with Similar Compounds
Similar Compounds
Putrescine: A simple polyamine involved in cellular metabolism.
Spermidine: Another polyamine with roles in cellular growth and differentiation.
Spermine: A polyamine that stabilizes DNA and is involved in cellular processes.
Uniqueness
1-Amino-3-[(4-aminobutyl)amino]propyl phosphate is unique due to its specific structure, which allows it to interact with multiple molecular targets and pathways. Its ability to induce oxidative stress and regulate polyamine levels makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H18N3O4P-2 |
|---|---|
Molecular Weight |
239.21 g/mol |
IUPAC Name |
[1-amino-3-(4-aminobutylamino)propyl] phosphate |
InChI |
InChI=1S/C7H20N3O4P/c8-4-1-2-5-10-6-3-7(9)14-15(11,12)13/h7,10H,1-6,8-9H2,(H2,11,12,13)/p-2 |
InChI Key |
HQYDQBGUXOUOIO-UHFFFAOYSA-L |
Canonical SMILES |
C(CCNCCC(N)OP(=O)([O-])[O-])CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11724590.png)

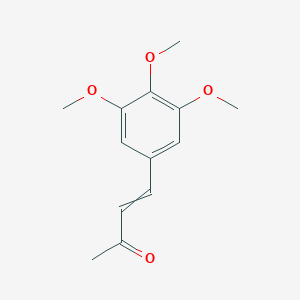
![2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11724612.png)
![(E)-N-[1-(Piperidin-1-YL)propan-2-ylidene]hydroxylamine](/img/structure/B11724616.png)
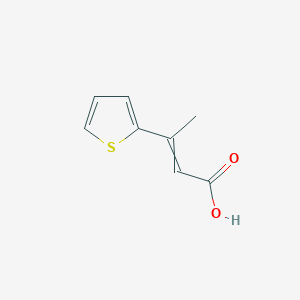
![3-Hydroxy-2-[2-(3-methylphenyl)diazen-1-yl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11724631.png)
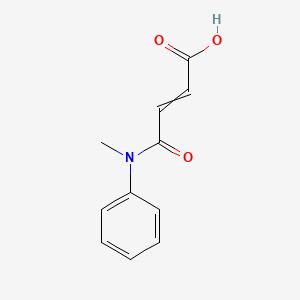
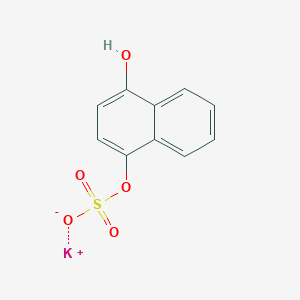
![2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B11724646.png)
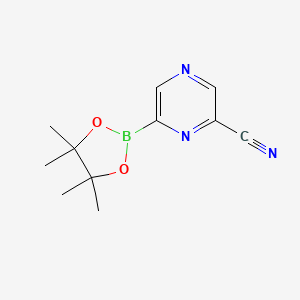
![2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one](/img/structure/B11724653.png)
![2-(Benzo[d]oxazol-2-yl)-1-(4-chlorophenyl)ethanone](/img/structure/B11724662.png)
